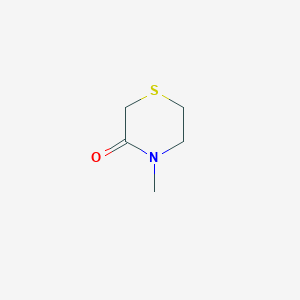
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and an acetic acid ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl and acetic acid ethyl ester groups. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar flow microreactor systems. These systems allow for continuous production, which is advantageous for maintaining consistent quality and yield. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
Uniqueness
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and acetic acid ethyl ester groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
ethyl 2-(1-tert-butylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-5-16-12(15)10-11-6-8-14(9-7-11)13(2,3)4/h11H,5-10H2,1-4H3 |
Clé InChI |
KPXLVYANBXRMGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCN(CC1)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B8687909.png)
![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)







![2-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B8687963.png)

![6-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8687969.png)


